molecular formula C9H20N2 B1276318 2-(2-Ethyl-piperidin-1-yl)-ethylamine CAS No. 22014-04-6

2-(2-Ethyl-piperidin-1-yl)-ethylamine

Cat. No.: B1276318
CAS No.: 22014-04-6
M. Wt: 156.27 g/mol
InChI Key: AKORAGHXVCPPSO-UHFFFAOYSA-N
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Description

2-(2-Ethyl-piperidin-1-yl)-ethylamine is a useful research compound. Its molecular formula is C9H20N2 and its molecular weight is 156.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Coordination Chemistry

  • Study 1: Wang, Chenyi, Ke, A., and Wu, Xiang (2010) explored the coordination chemistry of 2-(piperidin-1-yl)ethylamine with zinc. They synthesized a mononuclear compound where the zinc atom is four-coordinated by two nitrogen atoms from the chelating ligand and two from thiocyanate ligands, forming a distorted tetrahedral geometry. This study contributes to the understanding of metal-ligand interactions in coordination complexes (Wang, Chenyi, Ke, A., & Wu, Xiang, 2010).

2. Corrosion Inhibition

  • Study 2: Das, Mriganka et al. (2017) investigated the use of 2-(piperidin-1-yl)-ethylamine derivatives in synthesizing cadmium(II) Schiff base complexes. These complexes displayed corrosion inhibition properties on mild steel, suggesting potential applications in materials science and engineering (Das, Mriganka et al., 2017).

3. Synthesis and Biological Properties

  • Study 3: Shafi, S., Rajesh, R., and Senthilkumar, S. (2021) explored the synthesis of new piperidine substituted benzothiazole derivatives. These compounds showed promising antibacterial and antifungal activities, indicating potential in pharmaceutical research (Shafi, S., Rajesh, R., & Senthilkumar, S., 2021).

4. Anticancer Agents

  • Study 4: Dimmock, J. et al. (1998) synthesized a series of compounds including 1-ethyl-4-piperidinol derivatives that displayed significant cytotoxicity toward various cancer cells. This research adds valuable insights into the development of new anticancer agents (Dimmock, J. et al., 1998).

5. Synthesis of Indolizidines

  • Study 5: Baumann, D. et al. (2008) worked on the synthesis of polyhydroxylated indolizidines, using 2-(piperidin-1-yl)ethylamine in key steps. These compounds were evaluated as glycosidase inhibitors, highlighting their potential in medicinal chemistry (Baumann, D. et al., 2008).

6. Synthesis of Piperidine Derivatives

  • Study 6: Lau, J. et al. (2002) described a large-scale synthesis of protected 2-substituted 4-oxo-piperidine derivatives. This work is important for the development of pharmaceuticals and complex organic molecules (Lau, J. et al., 2002).

Properties

IUPAC Name

2-(2-ethylpiperidin-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-2-9-5-3-4-7-11(9)8-6-10/h9H,2-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKORAGHXVCPPSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70423661
Record name 2-(2-Ethyl-piperidin-1-yl)-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70423661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22014-04-6
Record name 2-(2-Ethyl-piperidin-1-yl)-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70423661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-ethylpiperidin-1-yl)ethan-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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